molecular formula C11H12O2 B158438 2,5-Dimethylchroman-4-one CAS No. 69687-87-2

2,5-Dimethylchroman-4-one

Cat. No.: B158438
CAS No.: 69687-87-2
M. Wt: 176.21 g/mol
InChI Key: YFUMQFDXKKRKME-UHFFFAOYSA-N
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Description

2,5-Dimethylchroman-4-one is a chemical compound belonging to the chromenone family Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry

Scientific Research Applications

2,5-Dimethylchroman-4-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylchroman-4-one typically involves the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate is then reacted with 2-methylbut-3-yn-2-ol, followed by cyclization through Claisen rearrangement by heating in DMF (dimethylformamide) to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylchroman-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chromenone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the chromenone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted chromenones, which can exhibit different biological activities and properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-2,3-dihydro-4H-chromen-4-one
  • 6,8-Dimethyl-2,3-dihydro-4H-chromen-4-one
  • 5,7-Dihydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one

Uniqueness

2,5-Dimethylchroman-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methyl groups at positions 2 and 5 can affect the compound’s stability, solubility, and interaction with biological targets.

Properties

IUPAC Name

2,5-dimethyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-4-3-5-10-11(7)9(12)6-8(2)13-10/h3-5,8H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUMQFDXKKRKME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C(C=CC=C2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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